molecular formula C7H4BrNS B101063 3-Bromothieno[2,3-c]pyridine CAS No. 28783-17-7

3-Bromothieno[2,3-c]pyridine

Cat. No. B101063
CAS RN: 28783-17-7
M. Wt: 214.08 g/mol
InChI Key: YTWCEXXHTNFGKR-UHFFFAOYSA-N
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Description

3-Bromothieno[2,3-c]pyridine is a brominated heterocyclic compound that is part of the thienopyridine family. This compound is of interest due to its potential as a building block in organic synthesis, particularly in the creation of complex molecules with applications in drug discovery and materials science. The presence of the bromine atom on the thienopyridine core allows for further functionalization through various cross-coupling reactions, making it a versatile intermediate for the synthesis of more elaborate structures.

Synthesis Analysis

The synthesis of related thienopyridine derivatives has been explored in several studies. For instance, the regioselective bromination of thieno[2,3-b]pyridine to produce 4-bromothieno[2,3-b]pyridine has been achieved with high selectivity and yield, demonstrating the potential of such brominated intermediates in drug discovery research . Additionally, the synthesis of N-functionalized dithieno[3,2-b:2',3'-d]pyrroles through a bromination/cyclization process starting from 3-bromothiophene has been reported, which underscores the utility of brominated thiophene derivatives in constructing fused-ring systems .

Molecular Structure Analysis

The molecular structure of 3-bromothieno[2,3-c]pyridine and related compounds can be characterized by various spectroscopic techniques and crystallography. For example, the crystal and molecular structure of a related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, was investigated using single-crystal X-ray diffraction, revealing insights into the solid-state geometry and intermolecular interactions . Such structural analyses are crucial for understanding the reactivity and properties of these brominated heterocycles.

Chemical Reactions Analysis

Brominated thienopyridines are key precursors in various chemical reactions. The regiocontrolled nucleophilic aromatic substitution (SNAr) reaction on dihalopyridines with NaSMe to obtain bromo(methylthio)pyridines has been described, which are then used to synthesize 3-halo-2-(hetero)arylthieno[2,3-b]pyridines through further coupling and cyclization steps . Moreover, palladium-catalyzed couplings and intramolecular cyclizations have been employed to synthesize new thieno[3,2-b]pyridine derivatives, highlighting the reactivity of these compounds in forming complex heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thienopyridines are influenced by their molecular structure. For instance, the electronic, spectroscopic, and nonlinear optical properties of related brominated pyridine derivatives have been studied using density functional theory (DFT) and experimental techniques, providing insight into their potential applications in electronic and photonic devices . Additionally, the antitumor activity of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates synthesized from 3-bromothieno[3,2-b]pyridine-2-carboxylate has been evaluated, demonstrating the biological relevance of these compounds .

Scientific Research Applications

Synthesis and Medicinal Chemistry

3-Bromothieno[2,3-c]pyridine derivatives have been extensively studied in the field of medicinal chemistry, particularly for their potential in drug discovery. The regioselective bromination of thieno[2,3-b]pyridine leading to 4-bromothieno[2,3-b]pyridine has demonstrated its utility as a building block in drug discovery research, showing excellent yields in subsequent cross-coupling reactions (Lucas et al., 2015).

Chemical Synthesis Methods

Innovative synthesis methods for 3-Bromothieno[2,3-c]pyridine derivatives have been developed, such as the Eloy–Deryckere thermal benzo/heteropyridinone synthesis. This method facilitates the synthesis of 3-Bromothieno[3,2-c]pyridin-4-(5H)-one, a variant of the compound, reducing risks associated with classical procedures (Boros & Kaldor, 2015).

Lithiation and Substitution Reactions

The compound has been utilized in lithiation reactions, a chemical process involving the introduction of lithium atoms into a molecule. Lithiation of thieno[2,3-b]pyridine followed by the addition of carbonyl compounds produced various 3-substituted derivatives, indicating its versatility in organic synthesis (Klemm & Merrill, 1974).

Fluorescence and Optical Properties

The effect of donor-acceptor substituents on the fluorescence behavior of thieno[3, 2-c]pyridine derivatives, which include 3-Bromothieno[2,3-c]pyridine, has been studied. This research is significant for understanding the absorption and emission properties of new thienopyridine derivatives, which could have implications in materials science (Toche & Chavan, 2013).

Antitumoral Activities

There have been studies on the synthesis and evaluation of tumor cell growth inhibition by methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates, a derivative of 3-Bromothieno[2,3-c]pyridine. These compounds have shown potential in inhibiting the growth of various human tumor cell lines, highlighting their potential in cancer research (Queiroz et al., 2011).

Safety And Hazards

3-Bromothieno[2,3-c]pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

properties

IUPAC Name

3-bromothieno[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-6-4-10-7-3-9-2-1-5(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWCEXXHTNFGKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346425
Record name 3-Bromothieno[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromothieno[2,3-c]pyridine

CAS RN

28783-17-7
Record name 3-Bromothieno[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromothieno[2,3-c]pyridine
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Synthesis routes and methods

Procedure details

The title compounds is prepared essentially as described in synthesis of 3-bromothieno[3,2-c]pyridine using thieno[2,3-c]pyridine. mass spectrum (m/e): 215 (M+1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LH Klemm, RE Merrill, FHW Lee… - Journal of …, 1974 - Wiley Online Library
Thieno [2,3‐b] pyridine (Ia) was converted into its 3‐chloro, 3‐bromo, and 3‐iodo derivatives by means of elemental halogen, silver sulfate, and sulfuric acid. Bromine in a buffered …
Number of citations: 1 onlinelibrary.wiley.com

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